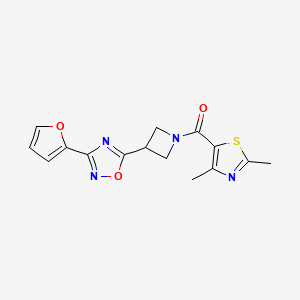
(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H19N7O2S
- Molecular Weight : 409.47 g/mol
- IUPAC Name : (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interaction : The compound has been shown to inhibit or activate enzymes involved in metabolic pathways. This modulation can significantly influence cellular processes such as respiration and energy production.
- Protein Binding : It interacts with proteins that are crucial for cell signaling, thereby affecting communication within and between cells. Such interactions can lead to alterations in cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the furan and thiazole moieties contributes to its antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Case Study : Compounds similar to the one have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated IC50 values indicating potent cytotoxic effects on these cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Structure–Activity Relationship (SAR) : Studies reveal that substituents on the thiazole ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Electron-withdrawing groups like chlorine have been particularly effective in increasing activity against bacterial strains .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 6.26 | |
| Anticancer | A549 | 6.48 | |
| Antimicrobial | Various Bacterial Strains | Varies | |
| Antioxidant | Cellular Models | Not specified |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure can lead to enhanced biological activity:
- Electron Donors vs. Acceptors : The presence of electron-donating groups (e.g., -OCH₃) at specific positions on the thiazole ring tends to increase anticancer and antioxidant potential.
- Positioning of Substituents : The position of substituents also plays a critical role in determining the compound's overall efficacy against various biological targets .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-12(23-9(2)16-8)15(20)19-6-10(7-19)14-17-13(18-22-14)11-4-3-5-21-11/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOVHKKIWRVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














